

Determining Nicarbazin Dosage for Optimal Anticoccidial Efficacy: Application Notes and Protocols

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Compound of Interest

Compound Name: Nicarbazin

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Introduction

Nicarbazin is a synthetic anticoccidial agent widely used in the poultry industry for the prevention and control of coccidiosis, a parasitic disease caused by protozoa of the genus *Eimeria*. Comprising an equimolar complex of 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), **nicarbazin's** efficacy lies primarily in the activity of the DNC component.^[1] This document provides detailed application notes and experimental protocols for determining the effective dosage of **nicarbazin** to achieve optimal anticoccidial efficacy.

Mechanism of Action

While the precise mechanism of action is not fully elucidated, evidence suggests that **nicarbazin**, specifically the DNC component, interferes with the parasite's energy metabolism.^[2] It is believed to act as an uncoupler of oxidative phosphorylation in the parasite's mitochondria, primarily by inhibiting succinate dehydrogenase, a key enzyme in the Krebs cycle and electron transport chain.^{[3][4]} This disruption of energy production is particularly effective against the second-generation schizonts of *Eimeria*, preventing their maturation and subsequent damage to the host's intestinal cells.^{[1][5]}

Data Presentation: Anticoccidial Efficacy of Nicarbazin

The following tables summarize the quantitative data from various studies on the efficacy of **nicarbazin** at different dosages against common *Eimeria* species in poultry.

Table 1: Efficacy of **Nicarbazin** on Lesion Scores in Broiler Chickens

Dosage (ppm)	Eimeria Species	Mean Lesion Score (Treated)	Mean Lesion Score (Unmedicated Control)	Reference(s)
40	<i>E. acervulina</i>	Ineffective	-	[6] [7] [8]
40	<i>E. maxima</i>	Ineffective	-	[6] [7] [8]
40	<i>E. tenella</i>	Suppressed	-	[6] [7] [8]
100	Mixed Infection	Improved	-	[9] [10]
125	Mixed Infection	Improved	-	[9] [10]

Table 2: Efficacy of **Nicarbazin** and **Nicarbazin** Combinations on Performance and Lesion Scores

Treatment	Dosage (ppm)	Efficacy on Performance (Weight Gain, FCR)	Efficacy on Lesion Scores	Reference(s)
Nicarbazin	40	Partial	Ineffective against E. acervulina & E. maxima; Suppressed E. tenella	[6] [7] [8]
Monensin	40	Partial	Ineffective	[6] [7] [8]
Nicarbazin + Monensin	40 + 40	Complete Control	Suppressed all species	[6] [7] [8]
Nicarbazin + Narasin	50 + 50	Significantly better than unmedicated	Primarily prevents sporozoite development	[11]
Nicarbazin	125	-	81% of 26 field isolates were sensitive	
Narasin + Nicarbazin	80	-	22% of 26 field isolates were controlled	

Experimental Protocols

In Vivo Anticoccidial Sensitivity Test (AST)

This protocol outlines a battery cage study to evaluate the efficacy of **nicarbazin** against Eimeria isolates.

Objective: To determine the dose-dependent effect of **nicarbazin** on the reduction of lesion scores and oocyst shedding in an experimental infection model.

Materials:

- Day-old broiler chicks, coccidia-free
- Starter and grower feed (unmedicated)
- **Nicarbazin** premix
- Sporulated oocysts of the desired Eimeria species
- Battery cages with wire floors
- Feeders and waterers
- Syringes and gavage tubes for oral inoculation
- Microscope
- McMaster counting chambers[12][13][14]
- Saturated salt solution (flotation fluid)[14][15]
- Beakers, graduated cylinders, and other standard laboratory glassware
- Weighing scale

Procedure:

- **Animal Acclimation:** House day-old chicks in a clean, disinfected, and coccidia-free environment for a period of 14 days. Provide ad libitum access to unmedicated feed and water.
- **Treatment Groups:** Randomly allocate birds to different treatment groups (e.g., Uninfected-Unmedicated Control, Infected-Unmedicated Control, and Infected groups treated with various concentrations of **nicarbazin** such as 50, 75, 100, and 125 ppm). Ensure each group has a sufficient number of replicates (cages) and birds per replicate.[16]

- **Feed Preparation:** Prepare medicated feed by thoroughly mixing the appropriate amount of **nicarbazin** premix with the basal diet to achieve the target concentrations.
- **Drug Administration:** At 14 days of age, replace the unmedicated feed with the respective medicated feeds for the treatment groups. The control groups continue to receive unmedicated feed.
- **Infection:** After 48 hours of feeding the medicated diets, orally inoculate each bird in the infected groups with a standardized dose of sporulated *Eimeria* oocysts. The uninfected control group should receive a sham inoculation of the vehicle (e.g., water).
- **Data Collection:**
 - **Mortality:** Record mortality daily.
 - **Weight Gain and Feed Conversion Ratio (FCR):** Measure body weight and feed intake at the beginning and end of the experimental period to calculate weight gain and FCR.
 - **Lesion Scoring:** At 6-7 days post-infection, euthanize a subset of birds from each group and perform intestinal lesion scoring according to the Johnson and Reid method (see Protocol 2).^{[17][18][19]}
 - **Oocyst Counting:** At 6-8 days post-infection, collect fecal samples from each replicate pen and determine the oocysts per gram (OPG) using the McMaster technique (see Protocol 3).^{[12][13][14]}
- **Data Analysis:** Analyze the data for statistical significance between treatment groups. Parameters to compare include mortality rate, weight gain, FCR, mean lesion scores, and mean OPG counts.

Johnson and Reid Lesion Scoring Method

This method provides a standardized system for visually assessing the severity of coccidial lesions in different sections of the intestine.

Procedure:

- Euthanize the bird and expose the entire intestinal tract.

- Examine the following intestinal regions for gross lesions:
 - Upper intestine (Duodenum): Primarily for *Eimeria acervulina*. Look for white, ladder-like striations or plaques.[17]
 - Mid-intestine (Jejunum): Primarily for *Eimeria maxima* and *Eimeria necatrix*. Look for thickening of the intestinal wall, pinpoint hemorrhages, and orange-colored mucus.[17]
 - Ceca: Primarily for *Eimeria tenella*. Look for the presence of blood, cecal cores, and thickening of the cecal wall.[17]
- Assign a score from 0 to 4 for each intestinal segment based on the severity of the lesions, as described in Table 3.[18][19]

Table 3: Lesion Scoring Guide (Adapted from Johnson and Reid, 1970)

Score	<i>Eimeria acervulina</i> (Upper Intestine)	<i>Eimeria maxima</i> (Mid-Intestine)	<i>Eimeria tenella</i> (Ceca)
0	No gross lesions.	No gross lesions.	No gross lesions.
1	Scattered, white, plaque-like lesions.	Small red petechiae; no thickening of the intestinal wall.	Very few scattered petechiae on the cecal wall; no thickening.
2	Lesions are more numerous but not coalescent.	Intestinal wall is somewhat thickened; orange mucus may be present.	Lesions are more numerous with noticeable blood in the cecal contents; cecal wall is somewhat thickened.
3	Lesions are coalescent, giving the intestine a coated appearance; intestinal wall is thickened.	Intestinal wall is ballooned and thickened; mucosal surface is roughened with pinpoint blood clots and mucus.	Large amounts of blood or cecal cores are present; cecal walls are greatly thickened.
4	Extensive coalescence of lesions; intestinal wall is very thickened and filled with creamy exudate.	Intestinal wall is ballooned for most of its length with numerous blood clots; putrid odor.	Cecal wall is greatly distended with blood or large caseous cores.

McMaster Oocyst Counting Technique

This is a quantitative method to determine the number of *Eimeria* oocysts per gram of feces. [\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Fresh fecal sample

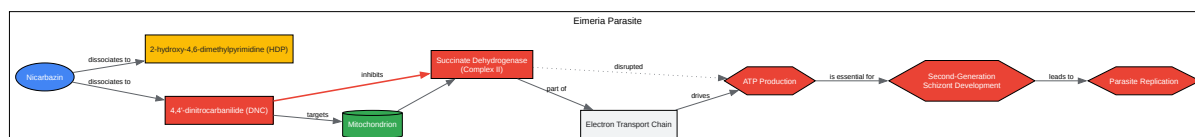
- Saturated salt (NaCl) solution
- Beaker or wide-mouthed jar
- Strainer or cheesecloth
- McMaster counting slide
- Pipette or syringe
- Microscope
- Weighing scale

Procedure:

- Weigh 2 grams of the fecal sample.[\[14\]](#)
- In the beaker, add 28 ml of the saturated salt solution to the fecal sample.[\[15\]](#)
- Mix the feces and solution thoroughly until a homogenous suspension is formed.
- Strain the suspension through a strainer or cheesecloth into a clean beaker to remove large debris.[\[12\]](#)
- Using a pipette, immediately draw up a sample of the filtered suspension and fill one chamber of the McMaster slide.[\[14\]](#)
- Repeat the process to fill the second chamber of the slide.
- Allow the slide to sit for 5-10 minutes to allow the oocysts to float to the top of the chamber.[\[14\]](#)
- Place the slide on the microscope stage and, using the 10x objective, count all the oocysts within the grid of both chambers.[\[20\]](#)
- Calculation:
 - Total oocysts counted (both chambers) x 100 = Oocysts Per Gram (OPG) of feces.

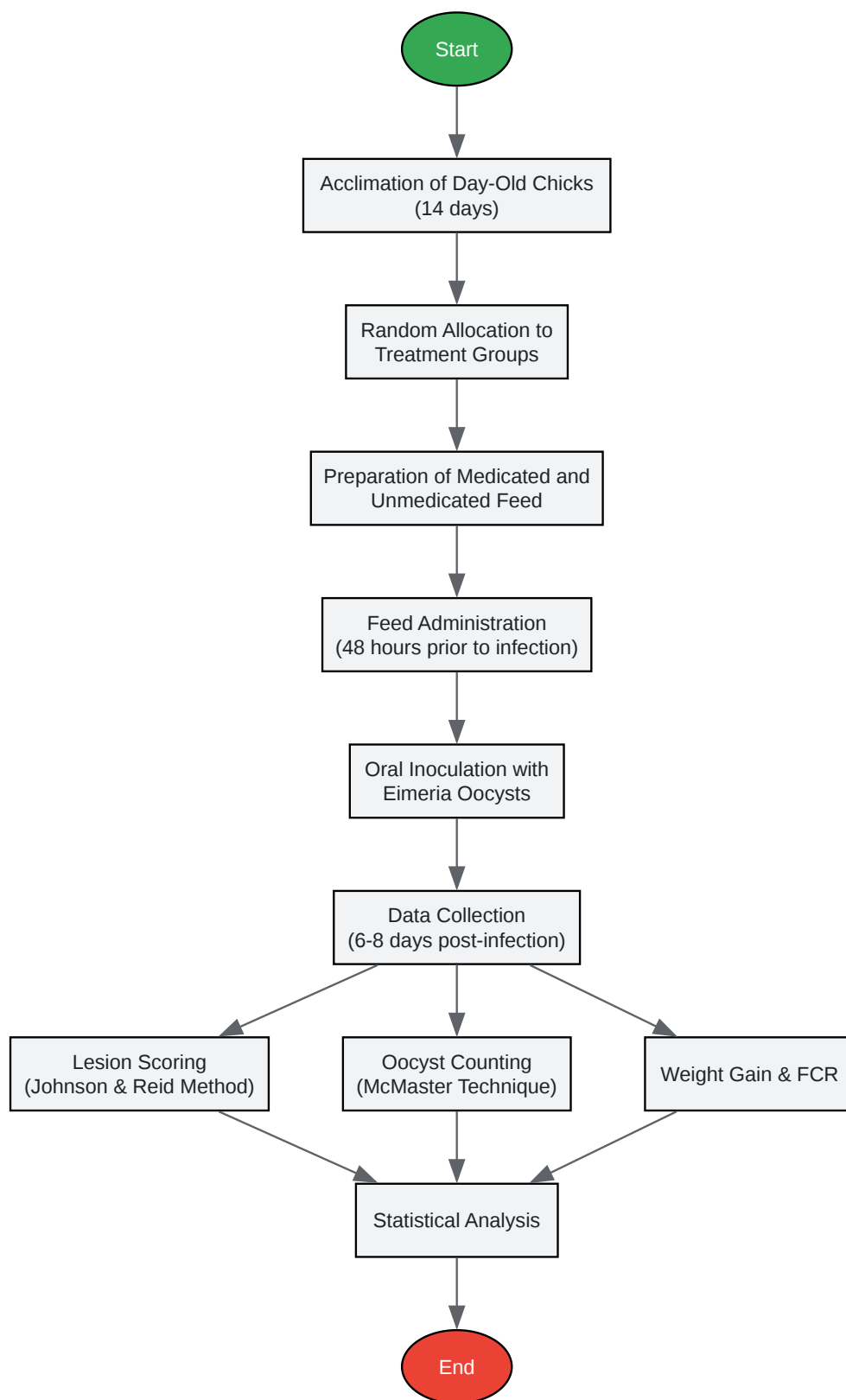
- The multiplication factor may vary depending on the initial dilution ratio. For a 1:15 dilution (2g feces in 28ml solution), the multiplication factor is 50.

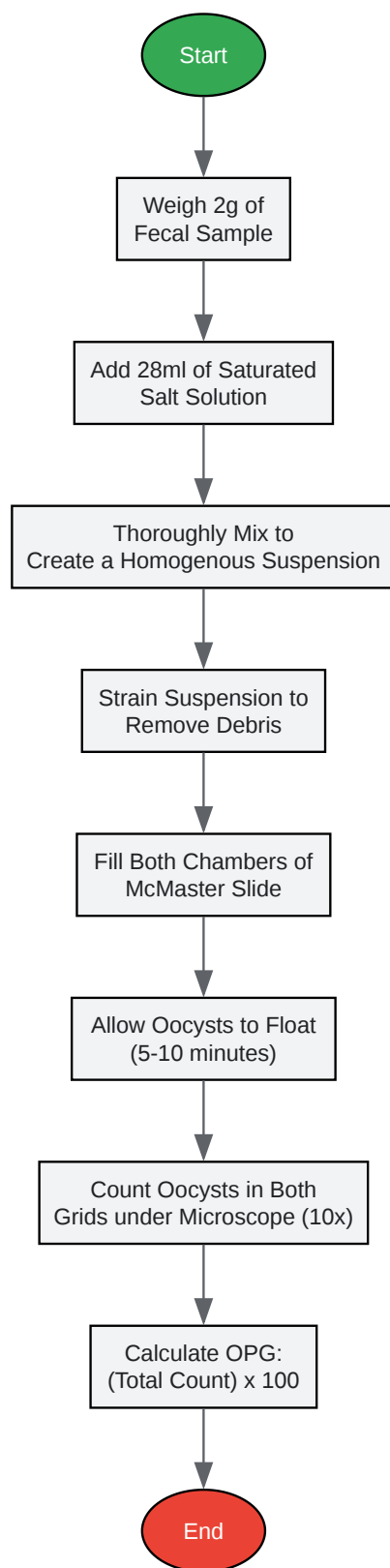
Mandatory Visualizations



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Caption: Proposed mechanism of action of **Nicarbazin** in Eimeria.





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